![molecular formula C10H7NO2S B1309445 2-(Thiophen-2-YL)nicotinic acid CAS No. 893723-52-9](/img/structure/B1309445.png)
2-(Thiophen-2-YL)nicotinic acid
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Overview
Description
Synthesis Analysis
Based on the modification of natural products and the active substructure splicing method, a series of new N - (thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “2-(Thiophen-2-YL)nicotinic acid”:
Fungicidal Activity
Derivatives of “2-(Thiophen-2-YL)nicotinic acid” have been shown to possess promising fungicidal activity. For instance, certain N-(thiophen-2-yl) nicotinamide derivatives have demonstrated efficacy against cucumber downy mildew, with some compounds outperforming commercial fungicides .
Antitubercular Activity
Research has also explored the antitubercular potential of nicotinic acid derivatives. Synthesized compounds have been evaluated for their in vitro antimycobacterial activity against M. tuberculosis, which suggests potential applications in treating tuberculosis .
Agricultural Applications
In agriculture, nicotinic acid derivatives, including those with a thiophene moiety, are utilized in various capacities such as herbicides, insecticides, and fungicides for crop protection .
MDPI - Fungicidal Activity MDPI - Antitubercular Activity Consensus - Fungicidal Activity
Future Directions
Based on the modification of natural products and the active substructure splicing method, N - (thiophen-2-yl) nicotinamide derivatives are significant lead compounds that can be used for further structural optimization . Compound 4f is also a promising fungicide candidate against cucumber downy mildew (CDM) that can be used for further development .
Mechanism of Action
Target of Action
The primary target of 2-(Thiophen-2-YL)nicotinic acid is certain types of fungal phytopathogens, including oomycetes, ascomycetes, basidiomycetes, and deuteromycetes . These organisms pose a significant threat to human health, food safety, and agriculture .
Mode of Action
It has been synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . This suggests that the compound may interact with its targets through these functional groups.
Biochemical Pathways
Given its fungicidal activity, it likely interferes with essential biological processes in the target organisms, leading to their death .
Result of Action
The compound has demonstrated excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis) in a greenhouse . Specifically, certain derivatives of the compound exhibited higher fungicidal activities than both diflumetorim and flumorph .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 2-(Thiophen-2-YL)nicotinic acid. For instance, the compound’s fungicidal activity was tested in a greenhouse, which provides a controlled environment . .
properties
IUPAC Name |
2-thiophen-2-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-3-1-5-11-9(7)8-4-2-6-14-8/h1-6H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDQFAWTSUPIEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406256 |
Source
|
Record name | 2-thiophen-2-ylpyridine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
893723-52-9 |
Source
|
Record name | 2-thiophen-2-ylpyridine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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